N-1H-imidazol-2-yl-N'-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine
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Overview
Description
N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine is an organic compound belonging to the class of aniline and substituted anilines. This compound contains an aminobenzene moiety and is characterized by the presence of imidazole rings, which are five-membered heterocyclic rings containing nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine typically involves the reaction of imidazole derivatives with aniline derivatives under specific conditions. One common method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole rings . The reaction is often conducted in the presence of oxidizing agents such as tert-butylhydroperoxide to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole rings to their reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various catalysts like N-heterocyclic carbenes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine is unique due to its specific structure, which combines multiple imidazole rings with an aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H17N7 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-N-(1H-imidazol-2-yl)-1-N-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C18H17N7/c1-5-15(24-17-19-9-10-20-17)6-2-13(1)23-14-3-7-16(8-4-14)25-18-21-11-12-22-18/h1-12,23H,(H2,19,20,24)(H2,21,22,25) |
InChI Key |
JHMXUERQMCJRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=NC=CN3)NC4=NC=CN4 |
Origin of Product |
United States |
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